![molecular formula C16H10N2O B7457751 3-cyano-N-(3-ethynylphenyl)benzamide](/img/structure/B7457751.png)
3-cyano-N-(3-ethynylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyano-N-(3-ethynylphenyl)benzamide, also known as CEP-26401, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzamide derivatives and is characterized by its unique chemical structure, which includes a cyano group and an ethynylphenyl moiety.
Wirkmechanismus
The mechanism of action of 3-cyano-N-(3-ethynylphenyl)benzamide is complex and involves multiple targets. It has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases, glycogen synthase kinase-3, and mitogen-activated protein kinases. It also inhibits the activity of phosphodiesterases, which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. This results in an increase in intracellular levels of these cyclic nucleotides, which can modulate various cellular processes such as inflammation, neurotransmitter release, and smooth muscle relaxation.
Biochemical and Physiological Effects:
3-cyano-N-(3-ethynylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to modulate neurotransmitter release in the central nervous system, which may have implications for the treatment of psychiatric disorders such as depression and anxiety. In addition, 3-cyano-N-(3-ethynylphenyl)benzamide has been shown to have vasodilatory effects, which may have potential applications in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-cyano-N-(3-ethynylphenyl)benzamide in lab experiments include its potent inhibitory activity against multiple targets, its unique chemical structure, and its potential applications in the field of medicinal chemistry. However, there are also some limitations to using this compound, including its relatively high cost, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-cyano-N-(3-ethynylphenyl)benzamide. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Another area of interest is the investigation of its potential applications in the treatment of various diseases, such as cancer, inflammation, and psychiatric disorders. In addition, further studies are needed to elucidate the exact mechanism of action of 3-cyano-N-(3-ethynylphenyl)benzamide and to identify additional targets that may be modulated by this compound.
Synthesemethoden
The synthesis of 3-cyano-N-(3-ethynylphenyl)benzamide involves several steps, starting from the reaction of 3-ethynylphenylboronic acid with 3-chlorobenzonitrile in the presence of a palladium catalyst. The resulting intermediate is then subjected to a coupling reaction with an amine derivative, followed by a series of purification steps to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of 3-cyano-N-(3-ethynylphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-cyano-N-(3-ethynylphenyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including protein kinases and phosphodiesterases, which are involved in various cellular processes. This compound has also been investigated for its potential anti-inflammatory and analgesic effects, as well as its ability to modulate neurotransmitter release in the central nervous system.
Eigenschaften
IUPAC Name |
3-cyano-N-(3-ethynylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c1-2-12-5-4-8-15(10-12)18-16(19)14-7-3-6-13(9-14)11-17/h1,3-10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTPCQGNXMTYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(3-ethynylphenyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.